molecular formula C11H16ClN3OS B13180947 2-Chloro-N-{4-[(piperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide

2-Chloro-N-{4-[(piperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide

Cat. No.: B13180947
M. Wt: 273.78 g/mol
InChI Key: LISLYYKDGTWSBU-UHFFFAOYSA-N
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Description

2-Chloro-N-{4-[(piperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide is a compound that features a piperidine ring, a thiazole ring, and a chloroacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-{4-[(piperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide typically involves the reaction of 2-chloroacetyl chloride with 4-[(piperidin-1-yl)methyl]-1,3-thiazole. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-{4-[(piperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation and reduction: The thiazole ring can participate in oxidation-reduction reactions, altering the electronic properties of the compound.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can lead to the formation of sulfoxides or sulfones.

Scientific Research Applications

2-Chloro-N-{4-[(piperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory conditions.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-N-{4-[(piperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide involves its interaction with specific molecular targets. The piperidine and thiazole rings can interact with enzyme active sites or receptor binding pockets, modulating their activity. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-{4-[(morpholin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide
  • 2-Chloro-N-{4-[(pyrrolidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide
  • 2-Chloro-N-{4-[(azepan-1-yl)methyl]-1,3-thiazol-2-yl}acetamide

Uniqueness

2-Chloro-N-{4-[(piperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties that can influence its biological activity and chemical reactivity. The combination of the piperidine and thiazole rings makes it a versatile scaffold for the development of new compounds with diverse pharmacological profiles.

Properties

Molecular Formula

C11H16ClN3OS

Molecular Weight

273.78 g/mol

IUPAC Name

2-chloro-N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C11H16ClN3OS/c12-6-10(16)14-11-13-9(8-17-11)7-15-4-2-1-3-5-15/h8H,1-7H2,(H,13,14,16)

InChI Key

LISLYYKDGTWSBU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CSC(=N2)NC(=O)CCl

Origin of Product

United States

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